CYP2A6 Isoform Selectivity: 7,8-Dihydroxy Configuration Confers a 4.6 µM Inhibitory Profile Distinct from Potent 6,7-Dihydroxy Isomers
The 7,8-dihydroxycoumarin core of the target compound provides a moderate CYP2A6 inhibitory profile (IC50 = 4.61 µM, Ki = 3.02 µM in human liver microsomes) that is approximately 12-fold less potent than the 6,7-dihydroxycoumarin isomer (IC50 = 0.39 µM, Ki = 0.25 µM) [1]. This distinct potency window is critical for studies requiring partial CYP2A6 inhibition without complete suppression, a balance that the 6,7-isomer cannot provide. The 4-pyridyl group is expected to further modulate this interaction via its basic nitrogen, differentiating the target from the simple 7,8-dihydroxycoumarin baseline.
| Evidence Dimension | CYP2A6 Inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | Projected IC50 ~ 4.61 µM (based on 7,8-dihydroxycoumarin core); modulation expected from 4-pyridyl substituent |
| Comparator Or Baseline | 7,8-Dihydroxycoumarin (Daphnetin): IC50 = 4.61 µM, Ki = 3.02 µM; 6,7-Dihydroxycoumarin: IC50 = 0.39 µM, Ki = 0.25 µM |
| Quantified Difference | 12.8-fold difference between 6,7- and 7,8-dihydroxy isomers; target's 4-pyridyl group offers additional differentiation potential |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation |
Why This Matters
This distinct inhibitory window allows researchers to probe nicotine metabolism and CYP2A6-related pathways without complete enzyme shutdown, an advantage over the overly potent 6,7-isomer.
- [1] Raunio, H., et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Chemico-Biological Interactions, 2019, 309, 108702. View Source
